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molecular formula C7H6BNO2 B044822 2-Cyanophenylboronic acid CAS No. 138642-62-3

2-Cyanophenylboronic acid

Cat. No. B044822
M. Wt: 146.94 g/mol
InChI Key: NPLZNDDFVCGRAG-UHFFFAOYSA-N
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Patent
US08865942B2

Procedure details

In a 300 ml nitrogen-substituted flask, 21.6 g (0.153 mol) of 2,2,6,6-tetramethylpiperidine was dissolved in 130 ml of THF. Then, to the resulting solution, 96 ml (0.153 mol) of a 15% solution of n-butyllithium in hexane was added dropwise at −10° C. to prepare lithium 2,2,6,6-tetramethylpiperidide. This solution was cooled to −78° C., and then 67 ml (0.291 mol) of triisopropoxyborane was added dropwise thereto. Next, 15 g (0.146 mol) of benzonitrile was added dropwise, and then the resulting solution was aged for 2 hours at the same temperature. The temperature of the reaction solution was increased to room temperature, and then the solution was hydrolyzed by 230 ml of 2N H2SO4. The solution was charged with 150 ml of ethyl acetate and stirred, and then the acid phase (pH<1) was separated. The aqueous phase was extracted with 100 ml of ethyl acetate. Then, the two organic phases were mixed and washed with 90 ml of saturated brine. The resulting organic phase was then dried with anhydrous magnesium sulfate and concentrated using an evaporator. The concentrated solution was charged with 100 ml of dichloromethane, and then the solution was charged with 50 ml of hexane at 0° C. The precipitated crystals were filtered and dried to obtain 6.8 g of 2-cyanophenylboronic acid crystals. The purity of the 2-cyanophenylboronic acid was 98.5%, in which 0.4 mol % of 1-phenyl-1-(2,2,6,6-tetramethylpiperidin-1-yl)methyl imine was included.
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67 mL
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
Name
Quantity
230 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Li]N1C(C)(C)CCCC1(C)C.C([O:30][B:31](OC(C)C)[O:32]C(C)C)(C)C.[C:40](#[N:47])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.OS(O)(=O)=O>C1COCC1.CCCCCC.C(OCC)(=O)C>[C:40]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[B:31]([OH:32])[OH:30])#[N:47]

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]N1C(CCCC1(C)C)(C)C
Step Five
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Six
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Seven
Name
Quantity
230 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction solution was increased to room temperature
CUSTOM
Type
CUSTOM
Details
the acid phase (pH<1) was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
Then, the two organic phases were mixed
WASH
Type
WASH
Details
washed with 90 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phase was then dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
an evaporator
ADDITION
Type
ADDITION
Details
The concentrated solution was charged with 100 ml of dichloromethane
ADDITION
Type
ADDITION
Details
the solution was charged with 50 ml of hexane at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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